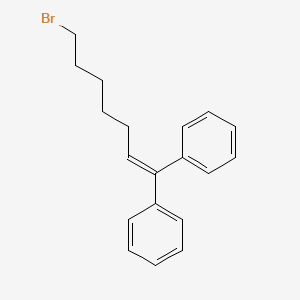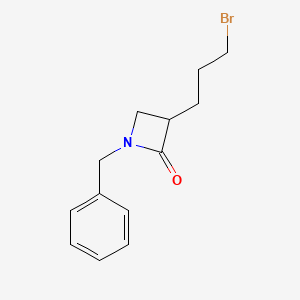![molecular formula C26H14F2N2O2S B12551399 5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] CAS No. 143689-57-0](/img/structure/B12551399.png)
5,5'-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is an organic compound characterized by the presence of benzoxazole rings substituted with fluorophenyl groups and connected by a sulfur bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] typically involves the reaction of 4-fluoroaniline with o-aminophenol to form 3-(4-fluorophenyl)-2,1-benzoxazole. This intermediate is then subjected to a coupling reaction with sulfur dichloride to form the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, forming two separate benzoxazole units.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Separate benzoxazole units.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers with specific optical properties.
作用機序
The mechanism of action of 5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups and benzoxazole rings can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The sulfur bridge may also play a role in modulating the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 1,1’-Sulfanediylbis(pentafluorobenzene)
- 1,1’-Sulfanediylbis[3,5,6-trifluoro-2,4-bis(trifluoromethyl)benzene]
- Bis(4-fluorophenyl) sulfone
Uniqueness
5,5’-Sulfanediylbis[3-(4-fluorophenyl)-2,1-benzoxazole] is unique due to the presence of both benzoxazole rings and fluorophenyl groups, which impart distinct chemical and physical properties.
特性
CAS番号 |
143689-57-0 |
|---|---|
分子式 |
C26H14F2N2O2S |
分子量 |
456.5 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-5-[[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole |
InChI |
InChI=1S/C26H14F2N2O2S/c27-17-5-1-15(2-6-17)25-21-13-19(9-11-23(21)29-31-25)33-20-10-12-24-22(14-20)26(32-30-24)16-3-7-18(28)8-4-16/h1-14H |
InChIキー |
NRBNMQSHGBQKSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=C(C=C6)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


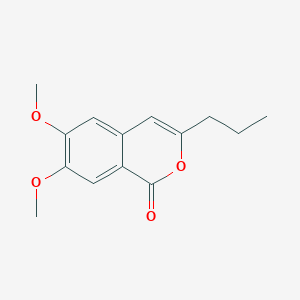
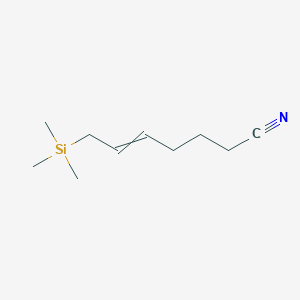


![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
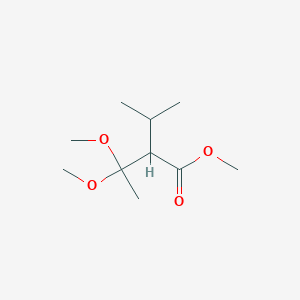
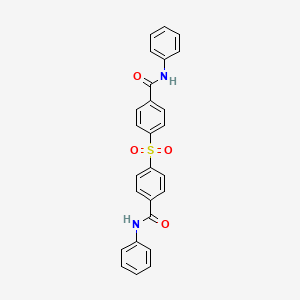
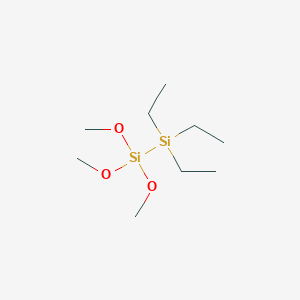
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
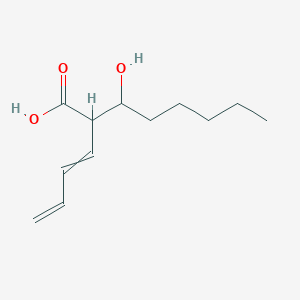
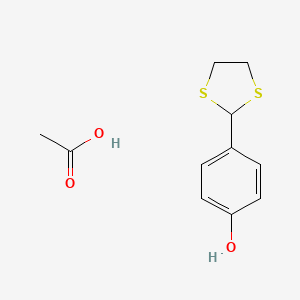
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
